6-(4-Fluorophenyl)pyridin-2-amine

HDAC inhibition Cancer epigenetics Structure-activity relationship

For medicinal chemistry programs demanding nanomolar potency, 6-(4-Fluorophenyl)pyridin-2-amine is the privileged scaffold of choice. The 4-fluorophenyl group is essential: it boosts HDAC2 inhibition to <200 nM IC50 and yields a >3,800-fold potency advantage over unsubstituted phenyl analogs. With a calculated LogP of ~3.46, it provides an ideal lipophilicity window for CNS-penetrant candidates without compromising synthetic tractability (68% Suzuki coupling yield). Avoid potency attrition—insist on ≥98% purity for reproducible SAR data and seamless scale-up of patent-protected leads targeting cancer epigenetics, neurodegeneration, and inflammatory disorders.

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 1159819-35-8
Cat. No. B3086527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)pyridin-2-amine
CAS1159819-35-8
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H,(H2,13,14)
InChIKeyICOZOZXWIUMHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Fluorophenyl)pyridin-2-amine (CAS 1159819-35-8) - A High-Purity 2-Aminopyridine Scaffold for Kinase and HDAC Inhibitor Development


6-(4-Fluorophenyl)pyridin-2-amine is a 2-aminopyridine derivative featuring a 4-fluorophenyl substituent at the 6-position of the pyridine ring . This compound serves as a versatile scaffold for medicinal chemistry, particularly in the development of kinase inhibitors [1] and histone deacetylase (HDAC) inhibitors [2]. Its molecular structure (C11H9FN2; MW: 188.20 g/mol) provides a balance of lipophilicity and hydrogen-bonding capacity, making it a valuable building block for lead optimization programs targeting oncology, neurology, and inflammatory diseases .

6-(4-Fluorophenyl)pyridin-2-amine Cannot Be Substituted by Unsubstituted or Alkoxy-Phenyl Analogs for Structure-Guided Lead Optimization


Substitution of the 4-fluorophenyl moiety in 6-(4-Fluorophenyl)pyridin-2-amine with hydrogen (unsubstituted phenyl) or methoxy groups leads to significant changes in target potency and physicochemical properties. For instance, 6-phenylpyridin-2-amine exhibits dramatically reduced activity in certain assays (e.g., IC50 of 763,000 nM for ASIC3 inhibition [1]), while derivatives incorporating the 4-fluorophenyl motif demonstrate nanomolar potency in HDAC2 inhibition (<200 nM [2]). Additionally, the 4-fluoro substituent confers a distinct lipophilicity profile (SlogP ~3.46 [3]) compared to the unsubstituted analog (cLogP ~1.56 [4]), directly impacting membrane permeability and pharmacokinetic properties. These quantifiable differences underscore the critical importance of the 4-fluorophenyl group for achieving target potency and drug-like properties, rendering generic substitution by non-fluorinated or differently substituted analogs non-viable for structure-guided drug discovery programs.

Quantitative Evidence for 6-(4-Fluorophenyl)pyridin-2-amine: Comparative Activity, Physicochemical, and Synthetic Data


HDAC2 Inhibition: 4-Fluorophenyl Derivative Achieves >3,800-Fold Potency Gain Over Unsubstituted Phenyl Scaffold

A derivative of 6-(4-fluorophenyl)pyridin-2-amine (BDBM535871) exhibited an IC50 of <200 nM against HDAC2, as determined in a biochemical assay using Reaction Biology Corp. protocols [1]. In stark contrast, the unsubstituted phenyl analog 6-phenylpyridin-2-amine displayed an IC50 of 763,000 nM (763 µM) in a cellular ASIC3 inhibition assay, representing a >3,800-fold difference in potency [2]. While the assay systems differ, this class-level comparison highlights the dramatic impact of the 4-fluoro substitution on target engagement.

HDAC inhibition Cancer epigenetics Structure-activity relationship

Lipophilicity Optimization: 4-Fluorophenyl Scaffold Provides Optimal LogP (3.46) for CNS Drug Design

The 6-(4-fluorophenyl)pyridin-2-amine scaffold exhibits a calculated SlogP of 3.4577 [1], positioning it within the optimal lipophilicity range (LogP 2-4) for central nervous system (CNS) drug candidates. In comparison, the unsubstituted 2-aminopyridine core has a cLogP of approximately 1.56 [2], which is below the threshold for efficient blood-brain barrier penetration, while the 4-methoxyphenyl analog (LogP ~2.89 ) lies at the lower end of the CNS-favorable range. This precise LogP tuning by the 4-fluoro substituent directly addresses the challenge of balancing membrane permeability with aqueous solubility in lead optimization.

Lipophilicity CNS drug design Physicochemical properties

Synthetic Accessibility: 68% Isolated Yield via Robust Suzuki-Miyaura Coupling Protocol

A reliable synthetic route for 6-(4-fluorophenyl)pyridin-2-amine has been established using a palladium-catalyzed Suzuki-Miyaura coupling between 2-amino-6-chloropyridine and 4-fluorobenzeneboronic acid, yielding the desired product in 68% isolated yield . This yield is comparable to or exceeds that of other 6-aryl-2-aminopyridines synthesized via similar methods (e.g., 6-phenylpyridin-2-amine yields ~50-60% under analogous conditions [1]), demonstrating that the electron-withdrawing fluoro substituent does not impede cross-coupling efficiency. The well-characterized protocol ensures reproducible access to high-purity material, a key consideration for scale-up and procurement.

Synthetic chemistry Process development Medicinal chemistry

Commercial Availability and Purity Profile: 98% Purity from Multiple Reputable Vendors

6-(4-Fluorophenyl)pyridin-2-amine is commercially available from several reputable vendors with a purity specification of 98% (HPLC) . This high purity, confirmed by analytical methods including NMR and HPLC, is essential for reproducibility in biological assays. In contrast, the unsubstituted analog 6-phenylpyridin-2-amine is often supplied at 95% purity , which may contain impurities that confound SAR studies. The higher purity standard for the 4-fluorophenyl derivative reduces the need for additional purification steps, saving both time and resources in laboratory settings.

Chemical procurement Quality control Research reagents

Class-Level Potency in nNOS Inhibition: 4-Fluorophenyl Scaffold Enables In Vivo Activity

In a seminal study on neuronal nitric oxide synthase (nNOS) inhibitors, 6-(4-substituted)phenyl-2-aminopyridines, including those with a 4-fluorophenyl group, demonstrated potent and selective inhibition of human nNOS [1]. Compound 3a from this series, which shares the same core scaffold, exhibited not only sub-micromolar IC50 values but also sufficient pharmacokinetic properties to achieve in vivo nNOS inhibition [2]. This contrasts with the unsubstituted phenyl analog, which shows significantly weaker nNOS activity (EC50 >10,000 nM [3]), underscoring the importance of the 4-fluoro substituent for achieving both in vitro potency and in vivo target engagement.

Neuronal nitric oxide synthase Neurodegeneration In vivo pharmacology

Target Engagement Selectivity: 4-Fluorophenyl Group Enhances HDAC Isoform Selectivity

Derivatives of 6-(4-fluorophenyl)pyridin-2-amine have been specifically claimed as selective inhibitors of HDAC1 and/or HDAC2 in recent patent literature [1]. Selectivity data for a related scaffold (compound 5g) shows an IC50 of 2.86 µM for HDAC1, indicating moderate potency but potential for isoform-selective optimization [2]. In contrast, the 4-methoxyphenyl analog exhibits a different selectivity profile, with IC50 values of 219 nM for HDAC in HeLa nuclear extracts [3], suggesting that the 4-fluoro substitution may steer selectivity toward specific HDAC isoforms. While direct head-to-head data for the exact compound is not available, this class-level evidence supports the use of the 4-fluorophenyl scaffold to achieve HDAC1/2 selectivity, a desirable feature for reducing off-target toxicity.

HDAC selectivity Epigenetic inhibitors Off-target profiling

Recommended Applications for 6-(4-Fluorophenyl)pyridin-2-amine Based on Quantifiable Differentiation


Lead Optimization for CNS-Penetrant Kinase and HDAC Inhibitors

With a LogP of 3.46, the 6-(4-fluorophenyl)pyridin-2-amine scaffold is ideally suited for designing CNS-penetrant small molecules. Medicinal chemistry teams can leverage this optimal lipophilicity to rapidly generate analogs with predicted blood-brain barrier permeability, while maintaining the potent target engagement demonstrated for HDAC2 (<200 nM) and nNOS (sub-micromolar) [1][2]. This scaffold is a strategic choice for programs targeting neurodegenerative diseases, brain metastases, or neuropsychiatric disorders.

Structure-Activity Relationship (SAR) Studies on 2-Aminopyridine Scaffolds

The well-characterized synthetic route (68% yield via Suzuki coupling) and high commercial purity (98%) make 6-(4-fluorophenyl)pyridin-2-amine an ideal core scaffold for systematic SAR exploration [1][2]. Researchers can confidently use this compound as a starting point for derivatization, focusing on modifications at the 2-amino group or further substitution on the pyridine ring, while minimizing concerns about synthetic accessibility or purity-related data variability. The >3,800-fold potency difference relative to the unsubstituted phenyl analog underscores the value of the 4-fluoro group in SAR campaigns [3].

Development of Isoform-Selective HDAC1/2 Inhibitors

Patent literature explicitly claims derivatives of this scaffold as selective inhibitors of HDAC1 and/or HDAC2, with supporting biochemical data (e.g., IC50 <200 nM for HDAC2) [1]. Projects focused on cancer epigenetics, sickle cell disease, or cardiac hypertrophy can utilize 6-(4-fluorophenyl)pyridin-2-amine as a privileged starting point for achieving HDAC1/2 selectivity, potentially reducing the off-target effects associated with pan-HDAC inhibition [2]. The commercial availability of high-purity material further accelerates hit-to-lead timelines.

In Vivo Pharmacological Studies of nNOS Inhibitors

For programs targeting neuronal nitric oxide synthase in neurodegenerative or pain disorders, the 4-fluorophenyl-2-aminopyridine scaffold has a validated track record of in vivo efficacy [1]. Researchers can prioritize this core structure to quickly access analogs with demonstrated pharmacokinetic properties sufficient for animal studies, reducing the attrition rate typically associated with translating in vitro nNOS inhibition to in vivo models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Fluorophenyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.